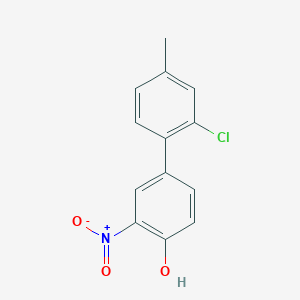
4-(2-Chloro-4-methylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4-methylphenyl)-2-nitrophenol, 95% (also known as 4-CMP-2-NP, 4-Methyl-2-chlorophenyl-2-nitrophenol, or MCPN) is a phenolic compound that has been used in a variety of scientific research applications. It is a white to off-white crystalline powder, soluble in ethanol and methanol and practically insoluble in water. It is a widely used intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
科学的研究の応用
MCPN has been used in a variety of scientific research applications, including as a reactant in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as quinolines and imidazoles. Additionally, it has been used as a starting material for the synthesis of a variety of other compounds, including polymers, dyes, and surfactants.
作用機序
The mechanism of action of MCPN is not well understood. However, it is believed to function as a catalyst in the synthesis of various compounds, as well as a reactant in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also believed to act as a reducing agent in some reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of MCPN are not well understood. However, it is believed to have some toxicity, as it has been shown to induce DNA damage in some cells. Additionally, it has been shown to have a mutagenic effect in some bacteria.
実験室実験の利点と制限
MCPN has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a low toxicity profile, making it safe to use in the laboratory. However, MCPN is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
将来の方向性
There are several potential future directions for the use of MCPN in scientific research. One potential direction is to use MCPN as a reactant in the synthesis of new pharmaceuticals and agrochemicals. Additionally, it could be used as a catalyst in various reactions, such as the synthesis of heterocyclic compounds. It could also be used as a starting material for the synthesis of polymers, dyes, and surfactants. Finally, further research could be conducted to better understand the biochemical and physiological effects of MCPN.
合成法
MCPN can be synthesized by the reaction of 4-methyl-2-chlorophenol with sodium nitrite in acetic acid. This reaction yields 4-methyl-2-chlorophenyl-2-nitrophenol as the major product, with minor amounts of other nitrophenols as by-products. The reaction can be conducted at room temperature, and the reaction time is typically 30 minutes or less.
特性
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTJUKUKADBETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686274 |
Source


|
| Record name | 2'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-methylphenyl)-2-nitrophenol | |
CAS RN |
1261970-32-4 |
Source


|
| Record name | 2'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)


